

Application of tert-Butyl Phenyl Carbonate in the Synthesis of 2-Nitroindoles

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Compound of Interest

Compound Name: *tert-Butyl phenyl carbonate*

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Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

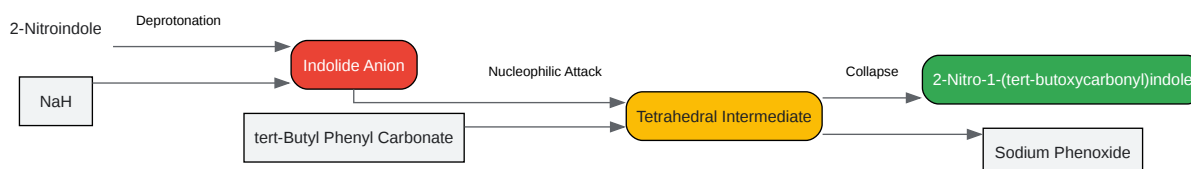
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and natural product synthesis, with nitroindoles serving as versatile intermediates. The 2-nitroindole scaffold, in particular, is a valuable precursor for a variety of functionalized indole derivatives. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indole ring is a common strategy to modulate reactivity and improve solubility during subsequent synthetic transformations. While di-tert-butyl dicarbonate (Boc)₂O is a widely used reagent for this purpose, **tert-butyl phenyl carbonate** offers an alternative for the N-Boc protection of sensitive substrates. This document provides detailed application notes and a protocol for the use of **tert-butyl phenyl carbonate** in the synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole.

Reaction Principle

The synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole using **tert-butyl phenyl carbonate** proceeds via a nucleophilic acyl substitution reaction. The indole nitrogen of 2-nitroindole is first deprotonated with a strong base, typically sodium hydride, to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of **tert-butyl phenyl carbonate**. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected 2-nitroindole and sodium phenoxide as a byproduct.

Experimental Workflow

The overall experimental process for the synthesis of 2-nitro-1-(tert-butoxycarbonyl)indole is depicted below.



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